molecular formula C16H22N8O2 B2765010 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-morpholinopiperidine-3-carboxamide CAS No. 1797332-05-8

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-morpholinopiperidine-3-carboxamide

Cat. No.: B2765010
CAS No.: 1797332-05-8
M. Wt: 358.406
InChI Key: RBWMWARXZOAYDY-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-morpholinopiperidine-3-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and a morpholinopiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-morpholinopiperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrimidine intermediates, followed by their coupling with the morpholinopiperidine moiety. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-morpholinopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-morpholinopiperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-morpholinopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-morpholinopiperidine-3-carboxamide: shares structural similarities with other triazole and pyrimidine derivatives.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications. Its structural complexity also allows for fine-tuning of its properties through chemical modifications.

Properties

IUPAC Name

N-morpholin-4-yl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O2/c25-16(21-23-4-6-26-7-5-23)13-2-1-3-22(9-13)14-8-15(19-11-18-14)24-12-17-10-20-24/h8,10-13H,1-7,9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWMWARXZOAYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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